molecular formula C14H20ClNO2 B15186544 (2R)-Piperoxan hydrochloride CAS No. 62501-80-8

(2R)-Piperoxan hydrochloride

Cat. No.: B15186544
CAS No.: 62501-80-8
M. Wt: 269.77 g/mol
InChI Key: BITRJBQGQMGGQI-UTONKHPSSA-N
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Description

Historical Context of (2R)-Piperoxan Hydrochloride Discovery and Early Pharmacological Investigations

The initial investigations into piperoxan (B1220614) hydrochloride laid the groundwork for several classes of therapeutic agents.

Piperoxan was first investigated for its effects on the adrenergic system. wikipedia.org It was identified as an α-adrenergic-blocking agent, meaning it inhibits the actions of adrenaline and noradrenaline at α-adrenergic receptors. nih.gov This property led to its early use in the diagnosis of pheochromocytoma, a tumor of the adrenal medulla that secretes excess catecholamines. nih.gov The antagonistic action of piperoxan on α-adrenoceptors results in vasodilation and a decrease in blood pressure, a key diagnostic indicator for this condition.

In a landmark discovery, researchers Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France found that piperoxan possessed antihistaminic properties. wikipedia.orgwikiwand.com Their work, published in 1933, demonstrated that piperoxan could antagonize histamine-induced bronchospasm in guinea pigs. wikipedia.orgwikiwand.com This was a critical finding, as histamine (B1213489) was known to cause smooth muscle contraction in the airways, a hallmark of allergic reactions. nih.govnih.govcapes.gov.br The ability of piperoxan to counteract this effect marked it as the first-ever discovered antihistamine. wikipedia.orgwikiwand.com

The discovery of piperoxan's antihistaminic activity was a watershed moment that spurred the development of a whole new class of drugs. wikipedia.org Although piperoxan itself had limited clinical utility due to toxic effects, it served as a crucial lead compound. wikipedia.orgwikiwand.com Anne-Marie Staub, a student of Bovet and Fourneau, published the first structure-activity relationship (SAR) study of antihistamines in 1939, using piperoxan as a starting point. wikipedia.orgwikiwand.com This research paved the way for the development of safer and more effective antihistamines, such as phenbenzamine (B1679789) (Antergan), which became the first to be marketed for medical use in the early 1940s. wikipedia.orgwikiwand.com The work on selective histamine receptor antagonists eventually led to the development of H2 blockers in the 1970s, revolutionizing the treatment of peptic ulcers. nih.govnih.gov

Evolution of Research Focus for Benzodioxane Derivatives

The initial discoveries surrounding piperoxan fueled further research into the broader class of benzodioxane derivatives. Scientists began to synthesize and test numerous analogues, seeking to enhance specific pharmacological activities while minimizing undesirable side effects. nih.gov This led to the development of more selective α2-adrenoceptor antagonists like idazoxan (B1206943), which became valuable tools for studying the intricacies of the adrenergic system. nih.gov More recent research has even explored the potential of benzodioxane derivatives as insect growth regulators, demonstrating the continued evolution of this chemical scaffold in diverse scientific fields. nih.gov

Significance of this compound as a Research Tool in Receptor Pharmacology

Despite its limited therapeutic use, this compound remains a valuable tool in pharmacological research. Its ability to act as an α2-adrenoceptor antagonist allows scientists to probe the physiological roles of these receptors. medchemexpress.commedchemexpress.com By blocking α2-adrenoceptors, researchers can investigate their involvement in processes such as neurotransmitter release and cardiovascular regulation. medchemexpress.commedchemexpress.com This has contributed to a deeper understanding of conditions like hypertension and anxiety disorders.

Interactive Data Tables

Table 1: Early Pharmacological Profile of Piperoxan

PropertyDescriptionKey Findings
α-Adrenergic Blockade Antagonism of α-adrenergic receptors.Used to diagnose pheochromocytoma by inducing a drop in blood pressure. nih.gov
Antihistaminic Activity Antagonism of histamine receptors.First compound shown to antagonize histamine-induced bronchospasm in guinea pigs. wikipedia.orgwikiwand.com

Table 2: Key Researchers and Their Contributions

Researcher(s)InstitutionKey ContributionYear
Ernest Fourneau & Daniel Bovet Pasteur InstituteDiscovery of piperoxan's antihistaminic properties. wikipedia.orgwikiwand.com1933
Anne-Marie Staub Pasteur InstituteFirst structure-activity relationship study of antihistamines. wikipedia.orgwikiwand.com1939

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62501-80-8

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

1-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperidine;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H/t12-;/m1./s1

InChI Key

BITRJBQGQMGGQI-UTONKHPSSA-N

Isomeric SMILES

C1CCN(CC1)C[C@@H]2COC3=CC=CC=C3O2.Cl

Canonical SMILES

C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl

Origin of Product

United States

Molecular Pharmacology and Receptor Interaction Studies of 2r Piperoxan Hydrochloride

Adrenergic Receptor Antagonism by (2R)-Piperoxan Hydrochloride

This compound is recognized as a competitive alpha-adrenoceptor blocking agent. nih.gov Its primary mechanism of action involves the antagonism of α2-adrenergic receptors, which are a class of G protein-coupled receptors involved in modulating the release of neurotransmitters like noradrenaline.

Characterization of α2-Adrenergic Receptor Antagonism

Research has established that piperoxan (B1220614) and its related analogues exhibit a preference for α2-adrenergic receptor binding sites over other adrenergic receptor types. nih.gov This selectivity forms the basis of its pharmacological profile.

The α2-adrenergic receptor family is composed of three main subtypes: α2A, α2B, and α2C. While piperoxan is known to be an α2-adrenoceptor antagonist, detailed and consistent binding affinity data for this compound across the human α2A, α2B, and α2C subtypes is not extensively documented in publicly accessible literature. Studies on various benzodioxane derivatives indicate that while structural changes can significantly alter affinity for α1-receptors, the binding affinity for the general class of α2-receptors tends to vary only slightly. nih.gov

For context, the classification of α2-adrenoceptor subtypes was advanced by pharmacological and molecular cloning studies, which identified distinct receptor proteins. nih.gov The α2A and α2C subtypes are considered the primary players in regulating neurotransmitter release in the central nervous system. nih.gov

Interactive Table: Affinity of Selected Antagonists for Human α2-Adrenoceptor Subtypes

Note: Specific pKi values for this compound are not available in the cited literature. The table provides data for other common α2-antagonists for comparative purposes.

Compoundα2A (pKi)α2B (pKi)α2C (pKi)
Yohimbine (B192690)~8.0~7.5~7.8
Rauwolscine (B89727)~8.2~7.3~8.0
Idazoxan (B1206943)~8.5~7.5~8.3
Atipamezole~9.3~8.3~8.8

Data is compiled for illustrative purposes from various pharmacological studies. Exact values can vary based on experimental conditions.

When compared to other α2-antagonists, piperoxan demonstrates a distinct profile. In studies comparing its effects to agents like idazoxan, yohimbine, and rauwolscine, differences in pharmacological activity have been noted. For instance, while idazoxan and rauwolscine produced anxiolytic effects in certain preclinical models, piperoxan and yohimbine did not, suggesting a lower specificity for the receptor sites mediating this particular effect.

Idazoxan, while selective for α2 over α1-adrenoceptors, is also known to bind to non-adrenergic imidazoline (B1206853) binding sites, which can complicate the interpretation of its effects. nih.gov Atipamezole is another potent and highly selective α2-adrenoceptor antagonist, showing a significantly higher α2/α1 selectivity ratio (8526) compared to yohimbine (40) and idazoxan (27). nih.gov Piperoxan is generally considered to be less specific than these more modern antagonists.

Investigations into α1-Adrenergic Receptor Interactions

Studies involving radioligand binding assays in rat brain membranes have shown that piperoxan has a lower affinity for α1-adrenergic receptors compared to its affinity for α2-receptors. nih.gov Most benzodioxane derivatives, with the exception of piperoxan and its analogues, tend to show a pronounced selectivity for α1-adrenoceptor sites. nih.gov

However, some research suggests an indirect interaction with the α1-adrenergic system. In certain experimental models, the blockade of central α2-adrenoceptors by piperoxan can lead to an "unmasking" of α1-adrenoceptor stimulation by endogenous catecholamines, resulting in an increased sympathetic tone. This indicates that while direct binding to α1-receptors is weak, the functional consequences of α2-blockade can influence α1-receptor-mediated pathways.

Differential Effects on Pre- and Postsynaptic Receptors

Adrenergic receptors are located both presynaptically, on the nerve terminal, and postsynaptically, on the effector cell. Presynaptic α2-receptors typically function as autoreceptors, creating a negative feedback loop that inhibits further neurotransmitter release. nih.gov

This compound demonstrates differential effects on these receptor populations. Its antagonism of presynaptic α2-autoreceptors blocks this inhibitory feedback, leading to an increase in the release of noradrenaline from the nerve terminal upon stimulation. This is observed as a potentiation of the response to nerve stimulation at certain concentrations.

Conversely, piperoxan also blocks postsynaptic α-adrenoceptors. This is evidenced by its ability to cause a dose-dependent inhibition of the response to directly administered noradrenaline. nih.gov Interestingly, one study in the isolated cat spleen found that piperoxan was considerably more effective at inhibiting the postsynaptic response to injected noradrenaline than it was at potentiating the response to nerve stimulation, highlighting a complex interplay between its pre- and postsynaptic actions. nih.gov

Modulation of Noradrenaline Effects via α2-Adrenergic Receptors

As a competitive α2-adrenoceptor antagonist, this compound directly modulates the effects of noradrenaline. By blocking presynaptic α2-autoreceptors, it causes a dose-dependent increase in the overflow of noradrenaline from stimulated sympathetic nerves. nih.gov In isolated tissue preparations, piperoxan has been shown to produce a parallel shift to the right in the noradrenaline dose-response curve without reducing the maximum response, a hallmark of competitive antagonism. nih.gov

Importantly, studies indicate that piperoxan does not inhibit the neuronal uptake of noradrenaline, meaning its effect on increasing transmitter concentration in the synapse is primarily due to the blockade of the presynaptic autoreceptor feedback mechanism. nih.gov However, at very high concentrations, a decrease in transmitter overflow has been observed, suggesting more complex or secondary mechanisms of action may come into play. nih.gov

Histamine (B1213489) Receptor Antagonism by this compound

Elucidation of Histamine H1-Receptor Antagonistic Activity

Piperoxan was the first compound identified to possess antihistaminic properties, a discovery made in the 1930s by researchers at the Pasteur Institute. iiab.mewikipedia.org This pioneering work demonstrated its ability to antagonize histamine-induced bronchospasm in guinea pigs, laying the groundwork for the development of all subsequent antihistamine medications. wikipedia.org The primary mechanism of action for first-generation antihistamines, including piperoxan, is competitive antagonism at the histamine H1 receptor. nih.gov

Comparative Analysis with Other First-Generation Antihistamines

First-generation antihistamines are a class of drugs known for their ability to cross the blood-brain barrier, leading to sedative effects, and for their interaction with a variety of other receptors beyond the histamine H1 receptor. This promiscuous binding profile is a hallmark of this drug class.

A direct comparative analysis of this compound with other first-generation antihistamines is challenging due to the lack of specific binding affinity data for this particular enantiomer. However, a general comparison of receptor binding characteristics for first-generation antihistamines highlights their multifaceted pharmacological profiles.

Table 1: General Receptor Binding Characteristics of First-Generation Antihistamines

ReceptorGeneral Effect of First-Generation Antihistamines
Histamine H1Antagonism
Muscarinic Acetylcholine (B1216132)Antagonism
Alpha-AdrenergicAntagonism
Serotonin (B10506)Variable, often antagonistic

Muscarinic Receptor Antagonism by this compound

A well-documented characteristic of first-generation antihistamines is their anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors. This action is responsible for common side effects such as dry mouth, blurred vision, and urinary retention.

Specific studies detailing the muscarinic receptor antagonism of this compound, including binding affinities (Ki values), are not extensively reported. Nevertheless, based on the known properties of first-generation antihistamines, it is presumed to exhibit some degree of muscarinic receptor blockade. The stereoselectivity of binding for muscarinic receptor ligands is a known phenomenon, with different enantiomers often displaying significantly different affinities. For instance, studies on other chiral muscarinic ligands have demonstrated substantial differences in binding affinity between enantiomers. wikipedia.orgnih.gov

Exploration of Off-Target Receptor Binding and Interactions

The clinical effects of first-generation antihistamines are not solely attributable to their H1-receptor antagonism but also to their interactions with other receptor systems.

Dopamine (B1211576) D2 Receptor Binding Studies

Interactions with dopamine receptors, particularly the D2 subtype, are a feature of many centrally acting drugs. Some first-generation antihistamines have been shown to possess a weak affinity for D2 receptors.

Quantitative binding data for this compound at the dopamine D2 receptor is not available in the reviewed literature. Studies on related arylpiperazine compounds have explored their interactions with the D2 receptor, indicating that structural modifications can significantly influence binding affinity. nih.govnih.gov

Serotonin 5-HT2A Receptor Binding Studies

The serotonin 5-HT2A receptor is another important target for many psychoactive compounds. Some first-generation antihistamines exhibit antagonistic activity at this receptor.

Specific binding affinity data for this compound at the serotonin 5-HT2A receptor remains to be elucidated in published research. The interaction of piperazine-containing compounds with serotonin receptors is an active area of research, with studies showing that structural features can confer high affinity and selectivity for the 5-HT2A receptor. wikipedia.orgnih.gov

Table 2: Summary of Known and Inferred Receptor Interactions of Piperoxan

ReceptorInteraction TypeSpecific Data for this compound
Histamine H1AntagonismHistorical evidence of antagonism; specific binding data not available.
MuscarinicAntagonism (Inferred)Not specifically studied; expected based on class characteristics.
Dopamine D2Binding (Inferred)Not specifically studied; some related compounds show affinity.
Serotonin 5-HT2ABinding (Inferred)Not specifically studied; some related compounds show affinity.

Calcium Channel Modulatory Activity

The primary pharmacological classification of piperoxan is as an α2-adrenoceptor antagonist. wikipedia.orgmedchemexpress.com The modulation of calcium channels is a mechanism attributed to various cardiovascular drugs, which can directly block calcium influx. nih.gov However, the available research on piperoxan does not indicate a similar mechanism of action. Studies on other compounds have shown that enantiomers can exhibit different activities, with one enantiomer acting as a calcium channel antagonist while the other may be an agonist or inactive. nih.gov Without specific research on this compound, any potential effects on calcium channels remain speculative.

Receptor Binding Assay Methodologies

Radioligand Displacement Assays on Membrane Homogenates

Specific studies detailing radioligand displacement assays conducted on membrane homogenates to characterize the binding profile of This compound are not described in the current body of scientific literature. This methodology is a standard and powerful tool for investigating the interaction of a compound with its receptor target. nih.gov The process typically involves using a radiolabeled ligand with known affinity for a specific receptor and measuring its displacement by the unlabeled compound of interest (in this case, this compound).

While piperoxan, as a racemic mixture, has been identified as an α2-adrenoceptor antagonist, detailed binding assays focusing on the (2R)-enantiomer are not publicly documented. medchemexpress.comnih.gov Such studies would be crucial to determine if the (2R)-enantiomer possesses a differential affinity for α-adrenergic receptor subtypes or other receptors compared to its (2S)-counterpart or the racemic mixture. The affinity of various ligands for their receptors is often determined using this method, with the resulting data providing key insights into the compound's potency and selectivity. nih.gov For instance, in the study of other receptor systems, radioligand binding assays on membrane preparations are fundamental in constructing structure-activity relationships. nih.govnih.gov

Structure Activity Relationship Sar and Structural Modification of 2r Piperoxan Hydrochloride

Early Structure-Activity Relationship Investigations of Antihistamines Involving (2R)-Piperoxan Hydrochloride

Piperoxan (B1220614), also known as benodaine, holds the distinction of being the first compound identified as an antihistamine. wikipedia.org In the early 1930s, researchers Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France, who were initially investigating its α-adrenergic blocking properties, discovered that it could also counteract histamine-induced bronchospasm in guinea pigs. wikipedia.org This seminal finding, published in 1933, laid the groundwork for the field of antihistamine drug discovery and earned Bovet the 1957 Nobel Prize in Physiology or Medicine. wikipedia.org

Following this discovery, Anne-Marie Staub, a student of Bovet and Fourneau, published the first comprehensive structure-activity relationship (SAR) study of antihistamines in 1939. wikipedia.org These early investigations revealed several key structural components essential for antihistaminic activity, many of which are present in the piperoxan molecule. The general structure of early antihistamines was characterized by a diaryl substitution pattern, a connecting moiety (X), and a terminal amino group.

A typical H1 antagonist structure includes:

Two aromatic rings (diaryl substitution) youtube.com

A connecting atom or group (X), which could be a carbon-oxygen moiety, a carbon, or a nitrogen atom youtube.com

A carbon chain, usually two or three atoms long youtube.com

A terminal amino group, which is typically basic and protonated at physiological pH youtube.com

While piperoxan and its initial analogues demonstrated antihistaminic properties, they were ultimately found to be too toxic for clinical use in humans. wikipedia.org This led to the development of safer and more effective antihistamines, such as phenbenzamine (B1679789) (Antergan), which became the first clinically marketed antihistamine in the early 1940s. wikipedia.org

Importance of the 1,4-Benzodioxane (B1196944) Scaffold for Pharmacological Activity

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.netnih.gov This bicyclic structure, consisting of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is a key component of many natural products, including lignans (B1203133), and has been extensively utilized in the design of synthetic therapeutic agents. researchgate.netrsc.org

The versatility of the 1,4-benzodioxane scaffold stems from its unique structural and electronic properties. researchgate.net It provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of pharmacological activity. scirp.org Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including:

Anti-inflammatory effects rsc.org

Anticancer properties researchgate.net

Antiviral activity (including anti-HCV) researchgate.netrsc.org

Neurotrophic activity rsc.org

α-adrenergic receptor antagonism rsc.orgnih.gov

5-HT1A receptor agonism rsc.orgnih.gov

Research has shown that the 1,4-benzodioxane moiety itself is often crucial for biological activity. For instance, in studies of certain neurotrophic 1,4-benzodioxane lignans, the dimeric structure provided by the benzodioxane ring was found to be essential for activity, as the monomeric units alone were inactive. rsc.org Similarly, alterations to the 1,4-benzodioxane portion of some insecticidal compounds resulted in a significant decrease or complete loss of activity. rsc.org

Stereochemical Influence on Receptor Binding and Biological Activity

Enantiomeric Specificity in Receptor Interactions

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is due to the three-dimensional nature of drug-receptor interactions. Receptors themselves are chiral, composed of L-amino acids, and therefore can preferentially bind one enantiomer over the other.

For 2-substituted 1,4-benzodioxanes, high eudismic ratios, which quantify the difference in pharmacological activity between enantiomers, are frequently observed. researchgate.net This indicates a strong stereochemical preference at the receptor binding site. The (R)- and (S)-enantiomers can adopt different conformations and present their functional groups in distinct spatial arrangements, leading to one enantiomer having a much higher affinity for the target receptor than the other.

Impact of Chirality at the 2-Position of the 1,4-Benzodioxane Moiety

The chirality at the 2-position of the 1,4-benzodioxane moiety is a critical determinant of the biological activity of piperoxan and its analogues. The specific spatial orientation of the substituent at this position directly influences how the molecule fits into the binding pocket of its target receptor.

For instance, in the context of α-adrenergic and serotonergic receptors, the stereochemistry at the C2 position plays a crucial role in determining the affinity and selectivity of the ligand. The precise arrangement of the aminomethyl side chain in (2R)-Piperoxan is essential for its interaction with the α-adrenergic receptors it blocks. nih.gov Any change in this stereochemistry can lead to a significant alteration in binding affinity and functional activity.

Rational Design and Synthesis of Analogues and Derivatives

The understanding of the SAR of piperoxan and the importance of the 1,4-benzodioxane scaffold has guided the rational design and synthesis of numerous analogues and derivatives. These efforts have aimed to improve potency, selectivity, and pharmacokinetic properties, as well as to explore new therapeutic applications.

Benzodioxane Derivatives with Modified Side Chains

A primary focus of synthetic efforts has been the modification of the side chain attached to the 1,4-benzodioxane nucleus. These modifications can involve altering the length of the chain, introducing different functional groups, or replacing the piperidine (B6355638) ring with other cyclic or acyclic amines.

For example, research into α1D-adrenoreceptor antagonists and 5-HT1A receptor agonists has involved the synthesis of 1,4-benzodioxane derivatives with various side chains. nih.gov By systematically altering the structure of the side chain, researchers have been able to develop compounds with enhanced selectivity for specific receptor subtypes.

The synthesis of these derivatives often involves multi-step procedures starting from readily available materials like gallic acid or catechol. wikipedia.orgscirp.orgscirp.org Common synthetic strategies include the condensation of a catechol with an appropriately substituted epoxide, followed by functional group manipulations to introduce the desired side chain. wikipedia.org For instance, the synthesis of piperoxan itself can be achieved by reacting catechol with epichlorohydrin, followed by conversion of the resulting hydroxymethyl group to a chloromethyl group, and finally displacement with piperidine. wikipedia.org

More advanced synthetic methods, such as palladium-catalyzed coupling reactions, have also been employed to create a diverse range of 1,4-benzodioxane derivatives. rsc.org These approaches offer greater flexibility in modifying both the side chain and the aromatic ring of the scaffold, facilitating the exploration of a wider chemical space and the development of novel therapeutic agents.

Below is an interactive data table summarizing the biological activities of various 1,4-benzodioxane derivatives.

Compound ClassBiological ActivityReference
1,4-Benzodioxane LignansAnti-HCV, Neurotrophic, Insecticidal rsc.org
2-Substituted 1,4-Benzodioxanesα-Adrenergic Antagonism, 5-HT1A Agonism rsc.orgnih.gov
1,4-Benzodioxane ChalconesMonoamine Oxidase B (MAO-B) Inhibition nih.gov
1,4-Benzodioxane-6-Carboxylic Acid AmidesAnti-inflammatory, Anticancer scirp.orgscirp.org

Exploration of Isosteric and Bioisosteric Replacements

In the quest to refine the pharmacological profile of this compound, medicinal chemists have explored the strategic replacement of key structural motifs with isosteres and bioisosteres. This approach aims to modulate properties such as receptor affinity, selectivity, and metabolic stability while retaining the core pharmacophore necessary for biological activity.

Bioisosterism is a fundamental strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties, intending to create a new molecule with comparable or improved biological characteristics. These replacements can be classified as classical (atoms or groups with the same valence electron structure) or non-classical (functional groups with similar steric and electronic properties but different atomic composition).

Detailed research findings have shown that even subtle modifications to the piperoxan scaffold can significantly impact its interaction with adrenergic receptors. A key example involves the isosteric replacement within the characteristic 1,4-benzodioxane ring system of piperoxan. In one study, thioanalogues of piperoxan were synthesized, where a sulfur atom replaced one of the oxygen atoms in the benzodioxane ring. This substitution, which replaces one divalent atom with another, was expected to alter the electronic and conformational properties of the molecule. However, pharmacological evaluation of these thioanalogues revealed a significant decrease in their α-blocking activity. This finding suggests that the oxygen atoms of the benzodioxane moiety are critical for optimal binding to the α-adrenoceptor, and the binding site is sensitive to changes in the polarity and hydrogen-bonding capacity of this region.

Another area of exploration for bioisosteric replacement in molecules structurally related to piperoxan involves the basic piperidine ring. The piperidine moiety is crucial for the interaction of many ligands with their receptors, often providing a key basic nitrogen atom for salt-bridge formation. In modern drug discovery, saturated bioisosteres like azaspirocycles are being investigated as replacements for the piperidine ring to improve physicochemical properties. For instance, replacing a piperidine ring with a 1-azaspiro[3.3]heptane has been shown to maintain similar basicity (pKa) while altering solubility and three-dimensional shape. researchgate.net While specific examples of this replacement on the piperoxan molecule itself are not extensively documented in the literature, it represents a rational strategy for future structural modifications.

The table below summarizes the conceptual application of isosteric and bioisosteric replacements on the piperoxan scaffold based on published research.

Table 1: Isosteric and Bioisosteric Replacements on the Piperoxan Scaffold

Original Moiety in Piperoxan Isosteric/Bioisosteric Replacement Rationale for Replacement Observed or Expected Outcome
Benzodioxane Oxygen Sulfur (Thioanalogue) To create a less polar analogue and explore the importance of the oxygen atom for binding. Significant decrease in α-blocking activity, indicating the oxygen is crucial for receptor interaction.
Piperidine Ring 1-Azaspiro[3.3]heptane To modify physicochemical properties like solubility and lipophilicity while maintaining basicity. Expected to alter pharmacokinetics; maintains similar pKa to piperidine. researchgate.net
Hydrogen on Benzene Ring Fluorine To block metabolic oxidation sites and alter electronic properties without significant steric change. Potential to increase metabolic half-life and modulate receptor affinity.

These explorations underscore the stringent structural requirements for high-affinity binding at the α-adrenoceptors. The retention of biological activity is highly dependent on the precise electronic and steric properties of the core structure, as demonstrated by the unsuccessful substitution of oxygen with sulfur in the benzodioxane ring.

Design of Compounds with Dual Receptor Activity

The development of ligands that can simultaneously interact with multiple receptor targets is a growing strategy in drug discovery, aimed at achieving a more effective or synergistic therapeutic outcome. Based on the pharmacological profile of piperoxan and its analogues, there has been significant interest in designing compounds that possess dual antagonist activity at α2-adrenoceptors and serotonin (B10506) 5-HT1A receptors. Such a profile is considered potentially beneficial for treating conditions like depression, where both noradrenergic and serotonergic systems are implicated.

The rationale for this approach stems from the observation that several classical α2-adrenoceptor antagonists, including the piperoxan-related compound Idazoxan (B1206943), exhibit considerable affinity for 5-HT1A receptors. nih.gov This cross-reactivity suggests that the pharmacophores for these two distinct G-protein coupled receptors share some structural similarities, which can be exploited in the design of dual-activity ligands.

Research in this area has focused on systematically evaluating the affinity of known α2-adrenoceptor ligands at 5-HT1A receptors and using this structure-activity relationship (SAR) data to guide the synthesis of new compounds with a balanced dual-receptor profile. For example, studies have quantified the binding affinities of various α2-antagonists at both human α2A-adrenoceptors and human 5-HT1A receptors, revealing a wide range of selectivities.

The data presented in the table below, compiled from published research, illustrates the binding affinities and selectivity of several α2-adrenoceptor ligands, including the piperoxan analogue Idazoxan, for both α2A and 5-HT1A receptors. nih.gov The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki); a higher pKi value indicates a higher binding affinity.

Table 2: Binding Affinities (pKi) of α2-Adrenoceptor Ligands at Human α2A and 5-HT1A Receptors

Compound h α2A-AR (pKi) h 5-HT1A-R (pKi) Selectivity Ratio (α2A/5-HT1A)
(+/-)-Idazoxan 8.5 7.9 4
Yohimbine (B192690) 8.1 7.1 10
RX 821,002 8.9 7.8 11
Clonidine (B47849) 7.9 6.4 31
Atipamezole 9.4 6.3 1290

Data sourced from Pauwels et al. (1997). The selectivity ratio is the antilog of the difference in pKi values.

As the data indicates, compounds like Idazoxan and Yohimbine show only modest selectivity for the α2A-adrenoceptor over the 5-HT1A receptor (4-fold and 10-fold, respectively). nih.gov Furthermore, many of these ligands, including Idazoxan and Clonidine, not only bind to 5-HT1A receptors but also act as agonists at this site. nih.gov This inherent lack of selectivity provides a starting point for designing molecules with intentional dual antagonism.

The design strategy for such compounds involves modifying the structure of existing α2-antagonists to fine-tune their affinity at both targets. This can involve altering the linker length between the aromatic core and the basic nitrogen moiety or substituting the aromatic portion to optimize interactions within the binding pockets of both receptors. The goal is to create a single chemical entity that can effectively block both α2 autoreceptors (increasing norepinephrine (B1679862) release) and 5-HT1A autoreceptors (increasing serotonin release), thereby potentiating the activity of both neurotransmitter systems. nih.gov The clinical application of such a dual-acting principle is exemplified by drugs like asenapine, which possesses potent 5-HT2A and α2-adrenergic receptor blocking activity.

Chemical Synthesis and Stereoselective Methodologies for 2r Piperoxan Hydrochloride and Its Enantiomers

Conventional Synthetic Pathways for (2R)-Piperoxan Hydrochloride

The traditional approach to synthesizing piperoxan (B1220614) results in a racemic mixture, which then requires subsequent resolution to isolate the (2R)-enantiomer. This foundational synthesis was first developed by Fourneau and Bovet.

The classical synthesis of racemic piperoxan hydrochloride is a multi-step process commencing with readily available starting materials. researchgate.netresearchgate.net The key steps involve the formation of the 1,4-benzodioxan core, followed by the introduction of the piperidine (B6355638) moiety.

The process begins with the condensation of catechol with epichlorohydrin. researchgate.netresearchgate.net This reaction proceeds via the nucleophilic attack of the phenoxide, formed from catechol in the presence of a base, on the epoxide ring of epichlorohydrin. This step yields the crucial intermediate, 2-hydroxymethyl-1,4-benzodioxane (B143543). researchgate.netresearchgate.net

The next step involves the conversion of the hydroxyl group into a good leaving group. This is typically achieved by halogenation using thionyl chloride, which transforms 2-hydroxymethyl-1,4-benzodioxane into 2-chloromethyl-1,4-benzodioxane. researchgate.netresearchgate.net Strict temperature control is essential during this step to minimize the formation of side products. researchgate.net

Finally, nucleophilic substitution of the chlorine atom by piperidine affords piperoxan base. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent like ethanol. The resulting piperoxan base is then treated with hydrochloric acid to furnish the more stable hydrochloride salt. researchgate.net To obtain this compound, this racemic mixture must undergo a resolution process.

Table 1: Conventional Synthesis of Racemic Piperoxan Hydrochloride

StepStarting MaterialsReagents/ConditionsIntermediate/ProductYield (%)Reference
1Catechol, EpichlorohydrinAqueous base, 80°C, 4h2-hydroxymethyl-1,4-benzodioxane72–78 researchgate.net
22-hydroxymethyl-1,4-benzodioxaneThionyl chloride, DCM, 0°C → RT, 2h2-chloromethyl-1,4-benzodioxane85–90 researchgate.net
32-chloromethyl-1,4-benzodioxane, PiperidineEtOH, reflux, 6hPiperoxan68–75 researchgate.net
4PiperoxanHCl gas, Et2O, 0°CPiperoxan hydrochloride- researchgate.net

Enantioselective Synthesis Approaches

Modern synthetic chemistry focuses on methods that can selectively produce a single enantiomer, thereby avoiding the wasteful separation of racemic mixtures. For (2R)-Piperoxan, these strategies primarily involve enzymatic resolutions or the use of chiral starting materials and catalysts.

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to resolve racemic intermediates, providing access to enantiomerically pure building blocks. organic-chemistry.org This is a widely used approach for the synthesis of chiral pharmaceuticals. organic-chemistry.org

A key chiral intermediate for the synthesis of (2R)-Piperoxan is (R)-1,4-benzodioxan-2-carboxylic acid or its derivatives. Lipases are highly effective biocatalysts for the kinetic resolution of racemic esters of 1,4-benzodioxan-2-carboxylic acid. nih.govrsc.orgnih.gov

In this process, a lipase (B570770) selectively catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other unreacted. For instance, the kinetic resolution of racemic methyl-1,4-benzodioxan-2-carboxylate can be performed using lipase from whole cells of Arthrobacter sp. (ABL) or engineered Candida antarctica lipase B (CALB). nih.govrsc.orgnih.gov

Research has shown that using immobilized Arthrobacter sp. lipase in the presence of n-butanol as a co-solvent can lead to the (S)-acid and the desired (R)-ester with very high enantiomeric excess (ee). nih.gov Similarly, engineered mutants of CALB, such as A225F and A225F/T103A, have demonstrated efficient hydrolysis of the (S)-ester, providing the (R)-ester with high enantiopurity. rsc.org The resulting enantiomerically pure (R)-intermediate can then be converted to (2R)-Piperoxan.

Table 2: Lipase-Catalyzed Kinetic Resolution

Lipase SourceSubstrateKey FindingsResultReference
Arthrobacter sp.(±)-methyl-1,4-benzodioxan-2-carboxylateImmobilized whole cells with n-butanol co-solvent optimized the resolution.(R)-methyl ester (>99% ee) nih.govnih.gov
Engineered Candida antarctica lipase B (CALB) (Mutants A225F, A225F/T103A)(±)-methyl-1,4-benzodioxan-2-carboxylateMutants selectively hydrolyzed the (S)-ester.Optimal resolution (e.e.s 97%) at 30 °C with 20% n-butanol. rsc.org

A classical method for separating enantiomers is through the formation of diastereomeric salts. nih.govrsc.org This technique is applicable to racemic mixtures of acidic or basic compounds. In the context of (2R)-Piperoxan synthesis, a key chiral intermediate such as racemic 1,4-benzodioxan-2-carboxylic acid can be resolved using this method.

The process involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a synthetic chiral amine like (R)-1-phenylethanamine. nih.gov This reaction produces a mixture of two diastereomeric salts, for example, ((R)-acid·(R)-base) and ((S)-acid·(R)-base).

Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. rsc.org Once the desired diastereomeric salt is isolated in pure form, the chiral resolving agent is removed by treatment with an acid, yielding the enantiomerically pure (R)-1,4-benzodioxan-2-carboxylic acid. This can then be advanced to (2R)-Piperoxan. The success of this method depends heavily on the difference in solubility between the diastereomeric salts and the availability of a suitable and cost-effective resolving agent.

The most elegant and efficient approaches are completely stereocontrolled synthetic routes that create the desired stereocenter without a resolution step. This can be achieved through asymmetric catalysis or by using a chiral starting material from the "chiral pool."

One advanced method is the asymmetric hydrogenation of a prochiral precursor. Research has demonstrated the highly enantioselective hydrogenation of 2-substituted 1,4-benzodioxines to produce chiral 1,4-benzodioxanes. researchgate.netnih.govrsc.org Using a versatile catalyst system, such as one based on Iridium with a chiral phosphine-oxazoline ligand (e.g., BIDIME-dimer), allows for the direct formation of the chiral 1,4-benzodioxane (B1196944) core with excellent enantioselectivities (up to 99:1 er). researchgate.netnih.gov This method directly establishes the stereocenter required for (2R)-Piperoxan.

Another strategy involves chiral pool synthesis, which utilizes a readily available, enantiomerically pure natural product as the starting material. For example, the enantioselective synthesis of various 1,4-benzodioxane lignans (B1203133) has been achieved starting from a chiral aldehyde derived from (S)-ethyl lactate. nih.gov A similar conceptual approach, starting from a suitable chiral precursor like (R)-glycidol or another C3 chiral synthon, could be envisioned to construct the (R)-2-hydroxymethyl-1,4-benzodioxane intermediate, thus leading to a stereocontrolled synthesis of (2R)-Piperoxan.

Chemoenzymatic Synthesis Using Biocatalysts

Challenges and Strategies to Prevent Racemization During Synthesis

A significant hurdle in the synthesis of enantiomerically pure 2-substituted-1,4-benzodioxanes is the propensity for racemization at the C2 chiral center. unimi.it This loss of stereochemical integrity can occur during various synthetic steps, particularly those involving the activation of adjacent functional groups or the use of harsh reaction conditions. Preserving the correct and untouched chiral center is mandatory for achieving the desired biological activity. unimi.it

The primary challenge lies in the fact that many common chemical reactions can trigger racemization. unimi.it For instance, reactions involving the carboxyl group of 1,4-benzodioxane-2-carboxylic acid, a common precursor, can lead to the formation of an enol or enolate intermediate, which is achiral and leads to a racemic mixture upon subsequent reaction. The activation of this carboxylic acid to form an acid chloride or an active ester for amide coupling is a step where racemization is a significant risk.

To counter this, several strategies are employed:

Careful Selection of Reagents and Conditions: The choice of coupling reagents and reaction conditions is critical. Milder activating agents and lower reaction temperatures can minimize the risk of racemization. Recent advancements have focused on developing "racemization-free" coupling reagents for peptide synthesis, and these principles are applicable here. rsc.org

Use of Stable Intermediates: Converting the carboxylic acid to a more stable intermediate, such as a Weinreb amide, can be an effective strategy. unimi.it The synthesis of methyl ketone from the (S)-acid proceeds through such an amide, which is less prone to racemization under the reaction conditions used for Grignard addition. unimi.it

Rigorous Monitoring: A crucial strategy is the meticulous monitoring of each synthetic step to assess the enantiomeric excess (ee). The development of reliable chiral High-Performance Liquid Chromatography (HPLC) methods is essential for this purpose. unimi.it By analyzing crude reaction mixtures and purified products, chemists can identify steps where racemization occurs and optimize the conditions accordingly. For example, a chiral HPLC method using a Phenomenex Lux 3µ Cellulose-1 column can be used to separate enantiomers of key intermediates like 1,4-benzodioxane-2-carboxylic acid and 2-acetyl-1,4-benzodioxane. unimi.it

Synthesis of Chiral 2-Substituted 1,4-Benzodioxane Derivatives

The synthesis of chiral 2-substituted 1,4-benzodioxanes, the core structure of piperoxan, can be achieved through several stereoselective methodologies. These methods aim to produce a single enantiomer in high purity, avoiding the need for difficult separations of racemic mixtures.

Classical Resolution of Racemates

One of the foundational methods involves the synthesis of a racemic mixture followed by resolution. A common starting material is racemic 1,4-benzodioxane-2-carboxylic acid. unimi.it This acid can be resolved through a diastereomeric salt approach.

Process: The racemic acid is treated with a single enantiomer of a chiral amine, such as (R)- or (S)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts.

Separation: Diastereomers have different physical properties (e.g., solubility), which allows for their separation by fractional crystallization.

Liberation: Once the desired diastereomeric salt is isolated, the pure enantiomer of the 1,4-benzodioxane-2-carboxylic acid can be liberated by treatment with an achiral acid. The resolved (S)-acid can then be converted into other derivatives, like the Weinreb amide, without affecting the stereocenter. unimi.it

Asymmetric Hydrogenation

A more modern and efficient approach is the asymmetric hydrogenation of prochiral 1,4-benzodioxines. This method creates the chiral center directly with high enantioselectivity. A versatile catalyst system, such as one combining an iridium precursor with a chiral ligand, has proven highly effective. rsc.org

Catalyst System: A frequently used system is [[Ir(cod)Cl]2] combined with a chiral phosphine (B1218219) ligand like BIDIME-dimer. rsc.org

Reaction: The prochiral 1,4-benzodioxine substrate is hydrogenated under a hydrogen atmosphere in the presence of the chiral catalyst. The catalyst guides the hydrogen to one face of the double bond, preferentially forming one enantiomer of the 2-substituted 1,4-benzodioxane.

Efficiency: This method can achieve excellent enantioselectivities, often up to a 99:1 enantiomeric ratio (er). rsc.orgresearchgate.net

Table 1: Asymmetric Hydrogenation of 2-Substituted-1,4-Benzodioxines

Substrate (R group)Catalyst SystemEnantiomeric Ratio (er)Reference
Phenyl[[Ir(cod)Cl]2]/BIDIME-dimer99:1 rsc.org
4-Fluorophenyl[[Ir(cod)Cl]2]/BIDIME-dimer99:1 rsc.org
2-Thienyl[[Ir(cod)Cl]2]/BIDIME-dimer99:1 rsc.org
Methyl[[Ir(cod)Cl]2]/BIDIME-dimer97:3 rsc.org
Ester (COOEt)[[Ir(cod)Cl]2]/BIDIME-dimer>99:1 rsc.org

Other Stereoselective Methods

Several other innovative strategies have been developed for the enantioselective synthesis of the 1,4-benzodioxane core.

Palladium-Catalyzed Alkene Aryloxyarylation: This method involves an intramolecular reaction catalyzed by a palladium complex with a sterically bulky and well-defined chiral monophosphorus ligand. It allows for the high-yielding formation of 1,4-benzodioxanes with excellent enantioselectivity. researchgate.net

Condensation of Epoxide Precursors: The use of chiral epoxides as starting materials is a well-established route. The reaction of a catechol with a chiral glycidyl (B131873) derivative (e.g., glycidyl tosylate) can produce the chiral 1,4-benzodioxane structure. This pioneering work highlighted epoxides as attractive options for these syntheses. rsc.org

Mitsunobu Coupling: This method involves the coupling of a phenol (B47542) (like catechol) with a pre-existing chiral diol under Mitsunobu conditions to form the heterocyclic ring. rsc.org

These varied methodologies provide a robust toolkit for chemists to synthesize (2R)-Piperoxan and its analogs with the high degree of stereochemical purity required for their specific applications.

Preclinical Pharmacological Investigations of 2r Piperoxan Hydrochloride

In Vitro Pharmacological Studies

The in vitro evaluation of (2R)-Piperoxan hydrochloride has provided fundamental insights into its mechanism of action and potential therapeutic applications. These studies, conducted on isolated tissues and cells, allow for a detailed analysis of the compound's direct pharmacological effects, independent of systemic physiological responses.

In vitro studies on brainstem-spinal cord preparations from neonatal mice have been instrumental in understanding the central control of respiration. Research has shown that Piperoxane, the active moiety of this compound, functions as an α2-adrenoceptor antagonist. medchemexpress.com When the medulla of these preparations is superfused with Piperoxane, it can initiate rhythmic phrenic bursts in previously inactive preparations. medchemexpress.com This suggests a modulatory role of α2-adrenoceptors in the generation of the respiratory rhythm.

Further investigations into the effects of Piperoxane on medullary preparations have revealed its influence on the frequency of respiratory-related motor output. In active in vitro preparations from neonatal mice, the application of Piperoxane at a concentration of 50 μM resulted in a significant increase in the frequency of phrenic bursts. medchemexpress.com Specifically, during the last three minutes of a five-minute application, the phrenic burst frequency increased to 163±12% of the mean frequency observed before the application. medchemexpress.com This potentiation of phrenic burst frequency by blocking medullary α2-adrenoceptors highlights the inhibitory role of endogenous adrenergic inputs on the respiratory rhythm generator. medchemexpress.com

PreparationCompoundConcentrationEffect on Phrenic Burst FrequencyReference
Active in vitro medullary preparation (neonatal mouse)Piperoxane50 μMSignificant increase (163±12% of control) medchemexpress.com
Inactive in vitro medullary preparation (neonatal mouse)Piperoxane50 μMInitiation of rhythmic phrenic bursts (2-4 c/min) medchemexpress.com

Investigations at the cellular and subcellular level have provided a more granular understanding of the molecular interactions of this compound.

Binding studies using radioligands have been conducted to determine the affinity of Piperoxan (B1220614) for different adrenoceptor subtypes. In isolated rat brain membranes, Piperoxan and its analogues have shown a preference for α2-adrenergic binding sites over α1-adrenoceptor sites. nih.gov These studies utilized ³H-prazosin and ³H-clonidine to label α1- and α2-adrenoceptors, respectively. nih.gov The findings indicated that while many benzodioxane-related compounds displayed selectivity for α1-adrenoceptors, Piperoxan was an exception with its preferential binding to α2-adrenoceptors. nih.gov This selectivity for α2-adrenoceptors is consistent with its observed pharmacological effects on respiratory rhythm, which are mediated by this receptor subtype. medchemexpress.com

RadioligandReceptor LabeledTissue SourceFinding for PiperoxanReference
³H-prazosinα1-adrenoceptorRat brain membranesLower affinity compared to α2-adrenoceptors nih.gov
³H-clonidineα2-adrenoceptorRat brain membranesPreferential binding affinity nih.gov

Cellular and Subcellular Level Studies

Effects on Neurotransmitter Release Mechanisms

This compound, a derivative of benzodioxan, functions as a competitive α-adrenergic-blocking agent. wikipedia.org Preclinical studies have demonstrated its significant influence on neurotransmitter release, particularly norepinephrine (B1679862). In the isolated blood-perfused spleen of cats, piperoxan induced large, dose-dependent increases in the overflow of neurotransmitter from the spleen following nerve stimulation. nih.govnih.gov This effect suggests that by blocking presynaptic α2-adrenoceptors, which normally inhibit norepinephrine release, piperoxan enhances its release. However, this effect is dose-dependent, as higher concentrations led to a marked decrease in transmitter overflow. nih.govnih.gov

Further studies indicate that piperoxan does not inhibit the reuptake of norepinephrine, a key mechanism for clearing the neurotransmitter from the synapse. nih.govnih.gov This was determined by observing that piperoxan had no effect on the recovery of radiolabeled norepinephrine in venous blood after infusion. nih.govnih.gov The compound's action is further highlighted by the fact that the addition of phenoxybenzamine (B1677643) and desmethylimipramine, other agents that affect norepinephrine, resulted in further increases in transmitter overflow after piperoxan had been administered. nih.govnih.gov

The locus coeruleus (LC), a nucleus in the pons rich in noradrenergic neurons, is a key site for piperoxan's action. nih.govnih.gov The LC is involved in various physiological functions, including arousal, attention, and stress responses. nih.gov Piperoxan has been shown to rapidly reverse the inhibitory effects of the α2-adrenergic agonist clonidine (B47849) on the spontaneous and sensory-evoked activity of LC neurons. nih.gov This antagonistic action at the LC underscores its role in modulating noradrenergic transmission. The serotonergic system also plays a role in the LC, with serotonergic fibers densely innervating the nucleus. nih.gov While piperoxan's primary action is on the noradrenergic system, the interplay between serotonin (B10506) and norepinephrine in the LC is a critical area of research. nih.gov

Signal Transduction Pathway Modulation

The action of this compound is initiated by its binding to α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The modulation of signal transduction pathways is a downstream consequence of this binding. While direct studies on the complete signal transduction pathway of this compound are not extensively detailed in the provided results, its action as an antagonist at α2-adrenoceptors provides insight into its likely mechanisms.

α2-Adrenergic receptors are typically coupled to inhibitory G-proteins (Gi). researchgate.net Activation of these receptors usually leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.net By acting as an antagonist, piperoxan would prevent this inhibition, leading to a relative increase in cAMP levels, thereby modulating the activity of protein kinase A (PKA) and other downstream effectors. researchgate.net

The complexity of signal transduction is highlighted by the cross-talk between different pathways. nih.gov For instance, the activation of protein kinase C (PKC) can influence gene expression regulated by both glucocorticoids and cAMP. nih.gov Serotonin (5-HT) receptors, particularly the 5-HT2A subtype, can also activate various signaling cascades, including the phosphatidylinositol-specific phospholipase C (PLC) and the MAP kinase pathway. nih.gov Given the dense serotonergic innervation of the locus coeruleus, where piperoxan acts, it is plausible that its effects are not solely limited to the noradrenergic pathway but may also involve intricate interactions with serotonergic signaling. nih.gov

In Vivo Pharmacological Studies in Animal Models (Non-Clinical)

Studies on Sympathetic Nervous System Regulation (e.g., Cold-Adapted Rats)

The sympathetic nervous system plays a crucial role in thermoregulation, particularly in response to cold exposure. physiology.orgnih.gov In cold-adapted rats, the increase in heat production, a process known as chemical regulation, is largely mediated by the sympathetic nervous system. physiology.org Studies using curarized, cold-adapted rats, where muscular activity is eliminated, have been instrumental in elucidating this mechanism. physiology.org

In these models, piperoxan hydrochloride was shown to prevent the increase in oxygen consumption typically observed upon exposure to cold. physiology.org This finding suggests that piperoxan, by blocking adrenergic receptors, interferes with the sympathetic drive for heat production. physiology.org The administration of piperoxan to cold-exposed rats led to a decrease in oxygen consumption, further supporting its role in inhibiting chemical thermoregulation. physiology.org Interestingly, L-noradrenaline was more effective than adrenaline in counteracting the effects of agents that block sympathetic ganglia, indicating the significant role of noradrenaline in this process. physiology.org The use of pharmacological tools like topical menthol, which acts as a cold mimic, can also induce adaptive thermogenesis and activate brown adipose tissue, further highlighting the pathways involved in temperature regulation. nih.gov

The central neural pathways for thermoregulation involve a complex network, with the preoptic area playing a key role in integrating temperature information. imrpress.com The sympathetic outflow to thermoregulatory effectors like brown adipose tissue is controlled by a series of interconnected brain regions, and the action of piperoxan at sites like the locus coeruleus can have a profound impact on these responses. nih.govimrpress.com

Assessment of Motor Function and Tremor in Murine Models

The effects of this compound on motor function and tremor have been investigated in murine models, particularly in the context of tremors induced by the muscarinic agonist oxotremorine. nih.govnih.gov Oxotremorine is known to induce tremors and increase brain acetylcholine (B1216132) levels in rats. nih.gov

Several drugs that decrease the concentration of noradrenaline in tissues, such as reserpine, have been shown to inhibit oxotremorine-induced tremors. nih.gov This suggests a modulatory role for the noradrenergic system in this type of motor disturbance. While piperoxan's direct effect on oxotremorine-induced tremors is not explicitly detailed in the provided results, its function as an α2-adrenergic antagonist implies it would increase noradrenergic transmission, which could potentially influence tremor intensity.

Further research indicates that central beta-adrenoceptors, specifically the beta 2-subtype located within the blood-brain barrier, are involved in modulating oxotremorine-induced tremors. nih.gov The non-selective beta-adrenoceptor antagonist propranolol (B1214883) has been shown to suppress these tremors in a dose-dependent manner. nih.gov This highlights the complex interplay of different adrenergic receptor subtypes in the central control of motor function and tremor.

Influence on Antinociceptive Action in Mice

The influence of piperoxan on antinociception (the reduction of pain) has been studied, often in conjunction with the α2-adrenergic agonist clonidine, which has known antinociceptive properties. nih.govnih.gov Clonidine has been shown to have potent antinociceptive effects against various types of noxious stimuli in mice, including chemical, thermal, and mechanical pain. nih.gov Its potency varies depending on the type of pain, being most effective against visceral chemical pain induced by acetic acid. nih.govnih.gov

Studies have shown that piperoxan can reduce the inhibitory effects of clonidine on certain behaviors. nih.gov For example, in isolated male mice, clonidine inhibits aggression, and this effect is diminished by the co-administration of piperoxan. nih.gov This suggests that piperoxan, by acting as an α2-antagonist, can counteract the effects of the α2-agonist clonidine. While not directly stating its effect on clonidine's antinociceptive action, this antagonistic relationship implies that piperoxan could potentially reduce the pain-relieving effects of clonidine.

The acetic acid-induced writhing test is a common model for assessing the efficacy of painkillers. nih.gov The test involves inducing a pain response by injecting acetic acid into the peritoneal cavity of mice, causing a characteristic stretching behavior. nih.gov The ability of various compounds to reduce this behavior is a measure of their antinociceptive potential. nih.gov

Voltammetric Approaches to Investigate Noradrenergic Cell Reactivity in Rat Locus Coeruleus

Electrophysiological techniques, including voltammetry and single-unit recording, have been employed to investigate the reactivity of noradrenergic cells in the rat locus coeruleus (LC) in response to pharmacological agents. nih.gov The LC is the principal source of norepinephrine to the forebrain and plays a critical role in regulating attention, arousal, and cognitive functions. nih.gov

Studies involving the local infusion of drugs directly into the vicinity of the LC have provided valuable insights into its neuropharmacology. nih.gov The α-adrenergic agonist clonidine has been shown to suppress the activity of LC neurons in a reversible manner. nih.gov This inhibitory effect is rapidly reversed by the α-adrenergic antagonist piperoxan, demonstrating a clear antagonistic interaction at the level of the LC. nih.gov

During the onset of clonidine-induced suppression of LC firing, responses to sensory stimuli, such as a footshock, are initially preserved but become greatly reduced over time. nih.gov The ability of piperoxan to reverse these effects highlights its capacity to restore noradrenergic neuronal activity in the LC. nih.gov These findings underscore the utility of voltammetric and electrophysiological approaches in dissecting the functional roles of specific neurotransmitter systems and the mechanisms of drug action within discrete brain nuclei. nih.gov

Interactive Data Tables

Table 1: Effects of Piperoxan on Neurotransmitter Overflow

Compound Concentration Effect on Transmitter Overflow Reference
PiperoxanUp to 2 x 10-4 MDose-dependent increase nih.gov, nih.gov
Piperoxan> 2 x 10-4 MDose-dependent decrease nih.gov, nih.gov
Phenoxybenzamine10-4 MFurther increase after piperoxan nih.gov, nih.gov
Desmethylimipramine3 x 10-5 MFurther increase after piperoxan nih.gov, nih.gov

Table 2: In Vivo Effects of Piperoxan in Animal Models

Animal Model Condition Effect of Piperoxan Reference
Cold-adapted ratsCold exposurePrevented increase in oxygen consumption physiology.org
MiceClonidine-induced aggressionReduced the inhibitory effect of clonidine nih.gov
RatsClonidine-induced suppression of LC neuronsRapidly reversed the suppression nih.gov

Behavioral Studies Related to Receptor Antagonism (e.g., Climbing Mouse Assay, Head Twitches)

The behavioral effects of this compound, particularly those indicative of its receptor antagonism, have been explored using various animal models. These studies are crucial for understanding the compound's potential interactions with neurotransmitter systems and its resulting behavioral outcomes.

Climbing Mouse Assay:

The climbing mouse assay is a behavioral model primarily used to screen for drugs with potential antipsychotic activity, which is often associated with the blockade of dopamine (B1211576) receptors. In a study investigating the role of various neurotransmitter systems on apomorphine-induced climbing behavior in mice, piperoxan was found to be ineffective in altering this behavior. Apomorphine is a non-selective dopamine agonist that induces a characteristic climbing behavior, and antagonism of this effect can suggest antidopaminergic properties. The ineffectiveness of piperoxan in this assay suggests that it does not significantly interact with the dopaminergic pathways that mediate this specific behavior.

Interactive Data Table: Effect of Piperoxan on Apomorphine-Induced Climbing Behavior in Mice

CompoundEffect on Apomorphine-Induced ClimbingImplied Mechanism
Piperoxan IneffectiveDoes not significantly antagonize dopamine receptors involved in climbing behavior

Head Twitches:

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is considered a behavioral proxy for the activation of serotonin 5-HT2A receptors. This response is a hallmark of the action of classic psychedelic drugs. Currently, there are no available scientific studies that have directly investigated the effect of this compound on the head-twitch response. Therefore, it is unknown whether this compound can induce, inhibit, or modulate head twitches in animal models. Further research is required to elucidate the potential interaction of this compound with the 5-HT2A receptor and its subsequent effect on this behavioral paradigm.

Long-Term Studies on Physiological Parameters in Animal Models

The assessment of the long-term effects of a compound on physiological parameters is a critical component of preclinical safety and pharmacological profiling. This involves the chronic administration of the substance to animal models and the subsequent monitoring of various physiological functions.

Currently, there is a lack of publicly available scientific literature detailing long-term or subchronic toxicity studies specifically investigating the effects of this compound on physiological parameters in animal models. While some studies have examined the acute cardiovascular effects of piperoxan, demonstrating its ability to influence blood pressure and heart rate through its α2-adrenergic antagonist activity, the consequences of repeated, long-term exposure have not been reported. nih.gov

Therefore, comprehensive data on how chronic administration of this compound might affect key physiological systems—such as the cardiovascular, renal, hepatic, and central nervous systems—over an extended period remains to be established. Such studies would be essential for a thorough understanding of the compound's safety profile and its potential for long-term therapeutic use.

Analytical Methodologies for 2r Piperoxan Hydrochloride Research

Chromatographic Techniques for Enantiomer Separation and Purity Assessment

Chromatographic methods are indispensable for separating the enantiomers of chiral drugs and assessing their purity. The spatial arrangement of enantiomers leads to different interactions with a chiral environment, a principle that is the cornerstone of their separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and effective technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a basic compound like (2R)-Piperoxan hydrochloride, polysaccharide-based CSPs are particularly effective. nih.gov

The underlying principle of separation involves the formation of transient diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. youtube.com The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification. youtube.com The determination of enantiomeric excess is crucial for controlling the purity of chiral active pharmaceutical ingredients.

Key aspects of developing a chiral HPLC method include:

Chiral Stationary Phase Selection: Polysaccharide derivatives, such as those found in Chiralpak® columns (e.g., Chiralpak IA, ID), are often the first choice for screening due to their broad applicability. rsc.org

Mobile Phase Optimization: The composition of the mobile phase, including the type of organic modifier (e.g., acetonitrile (B52724), methanol, ethanol) and the presence of acidic or basic additives, is optimized to achieve baseline separation. rsc.org For basic analytes, small amounts of a basic additive like ammonia (B1221849) solution are often used. rsc.org

Detection: Standard UV detectors are commonly used for quantification. In cases where reference standards are unavailable, detectors that provide chiroptical information, such as Circular Dichroism (CD), can be employed. nih.gov

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination

ParameterConditionRationale
Column Chiralpak® ID (amylose tris(3,5-dimethylphenylcarbamate))Proven effectiveness for separating enantiomers of various basic pharmaceutical compounds. rsc.org
Mobile Phase Acetonitrile / Water / Ammonia Solution (90:10:0.1, v/v/v)Provides good peak shape and resolution for basic analytes on this type of CSP. rsc.org
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC providing a balance between analysis time and efficiency.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds like Piperoxan (B1220614).
Temperature 25 °CControlled temperature ensures reproducible retention times.

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations, requiring minimal sample and solvent volumes. researchgate.net In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). For enantioseparation, a chiral selector is added to the BGE.

For basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. nih.gov Anionic CDs, such as sulfated-β-cyclodextrin, are particularly effective. nih.gov The separation mechanism involves the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The varying strengths of these host-guest interactions lead to different electrophoretic mobilities and, consequently, separation of the enantiomers. nih.govnih.gov

Optimization of a chiral CE method involves adjusting several parameters:

Chiral Selector: The type and concentration of the chiral selector are critical. Sulfated cyclodextrins often provide excellent enantioselectivity for basic drugs. nih.gov

Buffer pH: The pH of the background electrolyte influences the charge of the analyte and the electroosmotic flow, both of which affect migration time and resolution.

Applied Voltage: Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may compromise separation efficiency. rsc.org

Table 2: Representative Capillary Electrophoresis Conditions for Enantioseparation

ParameterConditionRationale
Capillary Fused-silica, 50 µm i.d.Standard capillary dimension for CE.
Background Electrolyte 20 mM Phosphate Buffer, pH 3.0Acidic pH ensures the basic analyte is fully protonated and migrates toward the cathode.
Chiral Selector 15 mg/mL Sulfated-β-CyclodextrinAnionic selector that provides strong interactions and enantioselectivity for basic compounds. nih.gov
Voltage 20 kVProvides efficient separation with reasonable analysis times.
Detection UV at 214 nmWavelength suitable for peptide bonds and aromatic systems.
Temperature 25 °CMaintains stable viscosity of the BGE and ensures reproducibility.

Spectroscopic Characterization Methods for Structural Elucidation and Purity

Spectroscopic techniques are essential for confirming the chemical identity and assessing the purity of this compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, provide information about the molecule's structure. nih.gov For this compound, characteristic fragments would be expected from the cleavage of the piperidine (B6355638) ring and the benzodioxan core, helping to confirm the connectivity of the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structural elucidation.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the aromatic protons on the benzodioxan ring, the methylene (B1212753) and methine protons of the dioxane ring, and the protons of the piperidine moiety. chemicalbook.com

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of all signals and confirmation of the molecule's covalent structure. nih.gov

Radiometric Assays for Receptor Binding and Ligand Quantification

Given that piperoxan is an α-adrenergic receptor antagonist, radiometric binding assays are a key methodology for characterizing its interaction with its target receptors. wikipedia.orgnih.gov These assays are used to determine the affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) of a ligand for a receptor.

A typical approach is a competitive radioligand binding assay. nih.gov The assay involves:

Preparation of Receptor Source: A tissue homogenate or cell membrane preparation expressing the target α-adrenergic receptor subtype is used.

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α₁ receptors) and varying concentrations of the unlabeled test compound, this compound.

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.

As the concentration of this compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity. The resulting data are used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value can be derived.

Bioanalytical Methods for Concentration Determination in Biological Matrices (e.g., Tissue Superfusates)

Determining the concentration of this compound in biological matrices such as plasma, serum, or tissue superfusates is critical for pharmacokinetic and pharmacodynamic studies. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its high sensitivity, selectivity, and speed. nih.gov

A typical bioanalytical workflow involves:

Sample Preparation: This is a crucial step to remove interfering substances (e.g., proteins, salts, lipids) from the biological matrix. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple method where an organic solvent like acetonitrile is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, providing excellent sample cleanup and concentration.

LC-MS/MS Analysis: The prepared sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatography: A rapid chromatographic separation is performed, typically using a C18 column with a gradient elution to resolve the analyte from any remaining matrix components.

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process is highly selective and provides excellent sensitivity for quantification. An internal standard, often a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. nih.gov

The method must be fully validated according to regulatory guidelines to ensure it is accurate, precise, and reliable for its intended purpose. nih.gov

Q & A

Q. What is the primary mechanism of action of (2R)-Piperoxan hydrochloride in α2-adrenoceptor antagonism?

this compound selectively blocks α2-adrenoceptors by competitively inhibiting endogenous catecholamines like norepinephrine. Methodologically, its antagonism is validated via radioligand binding assays using tritiated agonists (e.g., [³H]-clonidine) in tissues such as rat cerebral cortex membranes. Receptor specificity is confirmed by comparing displacement curves with α1-selective antagonists .

Q. What are the recommended storage conditions to maintain this compound stability?

For long-term stability, store the powder at -25°C to -15°C (3-year shelf life) and solutions in DMSO at -85°C to -65°C (2-year stability). Avoid freeze-thaw cycles and ensure airtight containers to prevent hygroscopic degradation. Stability should be verified periodically via HPLC or mass spectrometry .

Q. How can researchers confirm enantiomeric purity during synthesis of this compound?

Enantiomeric purity is assessed using chiral chromatography (e.g., Chiralpak® columns with hexane:isopropanol mobile phases) or polarimetry. Nuclear magnetic resonance (NMR) with chiral shift reagents, such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], can further validate stereochemical integrity .

Q. What experimental approaches evaluate the selectivity of this compound for α2- over α1-adrenoceptors?

Functional assays in isolated tissues (e.g., rat vas deferens for α2 vs. aorta for α1) or transfected cell lines expressing individual receptor subtypes are used. Radioligand competition binding with [³H]-yohimbine (α2) and [³H]-prazosin (α1) provides quantitative selectivity ratios (Ki values) .

Q. Which analytical techniques are recommended for quantifying this compound in biological samples?

Reverse-phase HPLC with UV detection (λ = 220–280 nm) or LC-MS/MS (using transitions like m/z 269.77 → 170.1) ensures sensitive quantification. Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction to minimize matrix effects .

Advanced Research Questions

Q. How to design experiments investigating the in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

Use microdialysis in target tissues (e.g., CNS) coupled with plasma LC-MS quantification to correlate drug concentration with functional outcomes (e.g., blood pressure changes or locomotor activity). Dose-response studies with time-lagged PK modeling (e.g., NONMEM) account for hysteresis .

Q. What methodological considerations resolve contradictions in reported α2-adrenoceptor affinity data for this compound?

Discrepancies arise from assay variations (e.g., membrane vs. whole-cell systems, species differences). Standardize protocols using identical cell lines (e.g., CHO-K1 transfected with human α2A), buffer conditions (pH 7.4, 1 mM Mg²⁺), and reference ligands. Meta-analyses with subgroup stratification by experimental parameters are critical .

Q. How to optimize CNS delivery of this compound in neuropharmacological studies?

Utilize intrathecal administration or blood-brain barrier (BBB)-penetrant formulations (e.g., nanoparticle encapsulation or prodrugs with lipophilic moieties). Verify CNS exposure via brain/plasma ratio calculations and in situ perfusion models .

Q. What strategies differentiate presynaptic vs. postsynaptic α2-adrenoceptor antagonism in functional assays?

Employ electrophysiological recordings in sympathetic neurons to measure inhibition of neurotransmitter release (presynaptic effect) vs. direct blockade of postsynaptic hyperpolarization. Genetic knockout models (e.g., α2A-KO mice) further isolate receptor subtype contributions .

Q. How to address batch-to-batch variability in pharmacological studies using this compound?

Implement rigorous quality control (QC) protocols:

  • Purity : ≥98% by HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Enantiomeric excess : ≥99% via chiral chromatography.
  • Bioactivity validation : Standardized α2-adrenoceptor binding IC50 ranges (e.g., 10–50 nM).
    Document lot-specific certificates of analysis (CoA) for cross-study comparisons .

Q. Tables for Key Data

Property Value Reference
Molecular Weight269.77 g/mol
CAS Number135-87-5
α2-Adrenoceptor Ki (Human)8–15 nM (Competitive binding)
Solubility (DMSO)10 mM (Stable at -80°C)
Enantiomeric Purity≥99% (Chiral HPLC)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.